5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine
Overview
Description
“5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine” is a compound that contains an indole scaffold . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Chemical Reactions Analysis
Indole derivatives have been found to have potential inhibitory activities against distinct anti-tubercular targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Scientific Research Applications
Synthesis and Classification of Indoles
The synthesis of indole compounds, including structures similar to "5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine," has been a significant area of interest due to their relevance in medicinal chemistry and natural products. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, highlighting the versatility of indole structures in organic synthesis and their potential applications in developing new pharmaceuticals and natural product synthesis (Taber & Tirunahari, 2011).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) review the chemistry and properties of pyridine derivatives, including compounds structurally related to "5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine." Their work summarizes preparation procedures, properties, and the potential of these compounds in forming complex compounds, which could be pivotal in developing new materials and drugs (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Synthesis
The importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which share structural motifs with "5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine," was discussed by Parmar, Vala, and Patel (2023). They emphasize the role of hybrid catalysts in developing medicinally relevant structures through efficient and novel synthesis methods (Parmar, Vala, & Patel, 2023).
CNS Acting Drugs and Chemical Groups
Saganuwan (2017) explored functional chemical groups in heterocycles, such as those found in "5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine," and their potential as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. This research underlines the importance of such structures in developing new CNS drugs (Saganuwan, 2017).
Versatility of Pyrrolidine in Drug Discovery
Li Petri et al. (2021) highlighted the pyrrolidine ring's significance, which is a core feature in the structure of interest, in medicinal chemistry for treating human diseases. The review emphasizes the scaffold's versatility, stereochemistry, and three-dimensional coverage, which are crucial for the development of biologically active compounds (Li Petri et al., 2021).
Future Directions
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed. Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
(6-aminopyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-13-6-5-11(9-16-13)14(18)17-8-7-10-3-1-2-4-12(10)17/h1-6,9H,7-8H2,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOCKPSWMDEZFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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